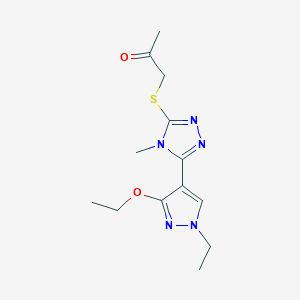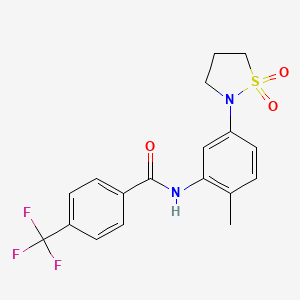![molecular formula C23H25N3O2 B2946688 3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide CAS No. 1333972-48-7](/img/structure/B2946688.png)
3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide” is a complex organic molecule. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The molecule also contains an acetylene group (prop-2-yn-1-yl), an amine group, an acetamide group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The indene moiety would contribute to the rigidity of the molecule, while the acetylene, amine, acetamide, and benzamide groups could participate in various chemical reactions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The acetylene group could undergo addition reactions, the amine group could participate in acid-base reactions, and the acetamide and benzamide groups could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound basic, and the presence of acetylene, acetamide, and benzamide groups could affect its reactivity .Applications De Recherche Scientifique
Novel Cyclohexene and Benzamide Derivatives from Marine-associated Streptomyces sp.
A study by Zhang et al. (2018) discussed the isolation of new compounds, including benzamide derivatives, from marine actinomycete Streptomyces sp. ZZ502. While these compounds did not show activity against certain cell lines or pathogens, the research highlights the potential of natural sources in discovering novel benzamide derivatives for various applications (Zhang et al., 2018).
Copper-catalyzed Direct Amination of Haloarenes
Zhao et al. (2010) developed a copper-catalyzed direct amination method for ortho-functionalized haloarenes, including 2-halobenzamide derivatives, using sodium azide as the amino source. This research contributes to the synthesis strategies of aromatic amines, potentially applicable to a wide range of benzamide derivatives (Zhao et al., 2010).
Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine Derivatives and Their Antiulcer Activities
Research by Hosokami et al. (1992) on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and their evaluation for antiulcer activities reveals the therapeutic potential of benzamide derivatives. The study highlights how structural modifications can lead to compounds with significant biological activities (Hosokami et al., 1992).
Synthesis, Structure, and Molecular Docking Analysis of an Anticancer Drug
A study by Sharma et al. (2018) focuses on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the process and evaluating its anticancer activity via in silico modeling. This work underscores the importance of structural analysis and computational approaches in drug development, particularly for benzamide derivatives (Sharma et al., 2018).
Novel Co(II) and Cu(II) Coordination Complexes Constructed from Pyrazole-acetamide
The research by Chkirate et al. (2019) discusses the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, showcasing the versatility of acetamide derivatives in forming coordination compounds with potential applications in various fields, including antioxidant activity (Chkirate et al., 2019).
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing indole and imidazole moieties have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, imidazole derivatives show a broad range of chemical and biological properties . These activities suggest a complex interaction with their targets leading to a variety of changes.
Biochemical Pathways
Indole and imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The broad range of biological activities associated with indole and imidazole derivatives suggests that they can have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-[[2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]acetyl]amino]-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-14-26(21-13-12-17-8-5-6-11-20(17)21)16-22(27)25-19-10-7-9-18(15-19)23(28)24-4-2/h1,5-11,15,21H,4,12-14,16H2,2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKXPMMGCXRPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)

![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)


![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)